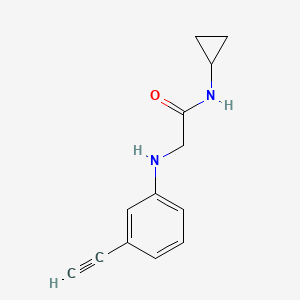
n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Ethynyl Group: The ethynyl group is usually introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction between the ethynyl-substituted aniline and a suitable acylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the amide nitrogen are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The cyclopropyl and ethynyl groups contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition or activation of specific cellular processes.
Comparison with Similar Compounds
Similar Compounds
- n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide
- n-Cyclopropyl-2-((3-ethynylphenyl)amino)ethanol
- n-Cyclopropyl-2-((3-ethynylphenyl)amino)propionamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyclopropyl and ethynyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
N-cyclopropyl-2-(3-ethynylanilino)acetamide |
InChI |
InChI=1S/C13H14N2O/c1-2-10-4-3-5-12(8-10)14-9-13(16)15-11-6-7-11/h1,3-5,8,11,14H,6-7,9H2,(H,15,16) |
InChI Key |
SFJZTOUXTLNPHY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















